![molecular formula C16H11N3O13S3 B14482520 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 64777-07-7](/img/structure/B14482520.png)
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, sulfonic acid, and hydrazone groups. It is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction conditions often include the use of solvents like THF (tetrahydrofuran) and reagents such as SOCl₂ (thionyl chloride) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) for reduction reactions and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups enable it to participate in multiple chemical reactions, influencing its biological and chemical activities. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the complex structure and additional functional groups of the target compound.
Sulfanilic Acid: Contains a sulfonic acid group but differs in overall structure and reactivity.
Hydrazones of α-Dicarbonyl Compounds: Similar in having hydrazone functionality but vary in the specific substituents and overall molecular framework.
Uniqueness
The uniqueness of 5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
64777-07-7 |
|---|---|
分子式 |
C16H11N3O13S3 |
分子量 |
549.5 g/mol |
IUPAC名 |
4,5-dihydroxy-3-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11N3O13S3/c20-11-6-9(33(24,25)26)3-7-4-13(35(30,31)32)15(16(21)14(7)11)18-17-10-2-1-8(19(22)23)5-12(10)34(27,28)29/h1-6,20-21H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChIキー |
NCPHQFGHSAIWOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


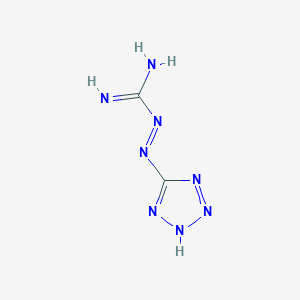
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
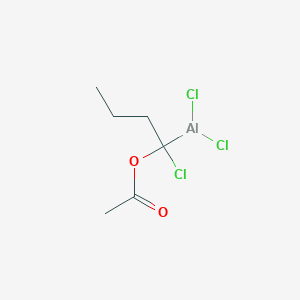

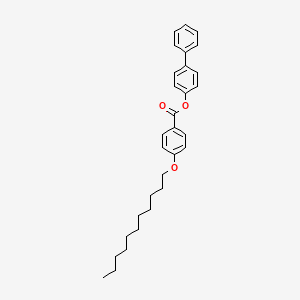
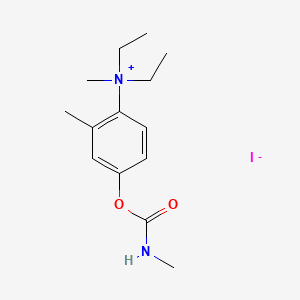
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
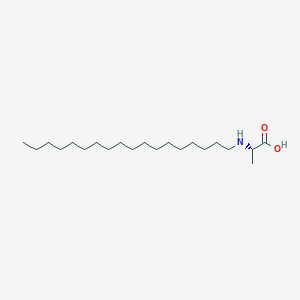
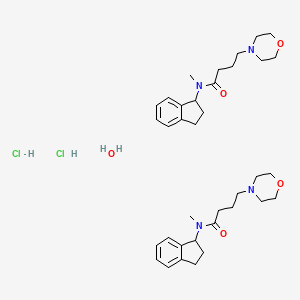
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
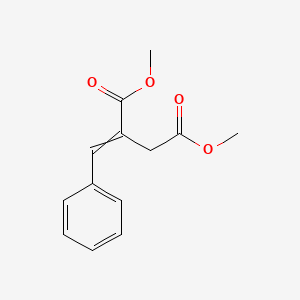
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
